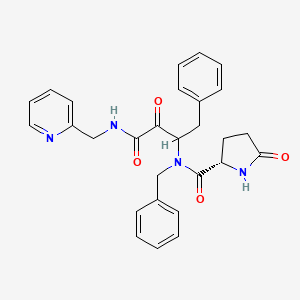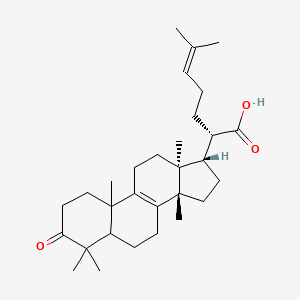
Boswellia acid derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boswellia acid derivative 1 is a pentacyclic triterpenoid compound derived from the resin of Boswellia species, particularly Boswellia serrata and Boswellia carteri . These compounds are known for their significant medicinal properties, including anti-inflammatory, anti-cancer, and anti-microbial activities . This compound has gained attention due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boswellia acid derivative 1 typically involves the extraction of boswellic acids from the gum resin of Boswellia species . The extraction process includes solvent extraction, followed by purification using chromatographic techniques . Semi-synthetic modifications are then performed to obtain the desired derivative .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The gum resin is subjected to solvent extraction, and the resulting extract is purified using techniques such as high-performance liquid chromatography (HPLC) . The purified boswellic acids are then chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Boswellia acid derivative 1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Boswellia acid derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Boswellia acid derivative 1 involves the inhibition of key enzymes and signaling pathways . It inhibits the activity of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation . Additionally, the compound modulates the expression of various proteins involved in apoptosis and cell proliferation, contributing to its anti-cancer effects .
Comparison with Similar Compounds
- Beta-boswellic acid
- Alpha-boswellic acid
- Acetyl-11-keto-beta-boswellic acid
Comparison: Boswellia acid derivative 1 is unique due to its specific modifications that enhance its biological activity compared to other boswellic acids . While beta-boswellic acid and alpha-boswellic acid are also derived from Boswellia species, this compound exhibits improved anti-inflammatory and anti-cancer properties .
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(2S)-6-methyl-2-[(13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24?,28?,29-,30+/m0/s1 |
InChI Key |
XLPAINGDLCDYQV-MSEQJIGISA-N |
Isomeric SMILES |
CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


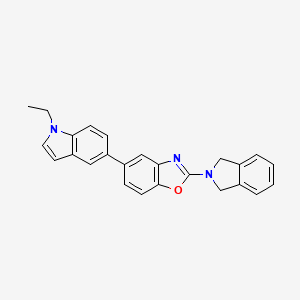
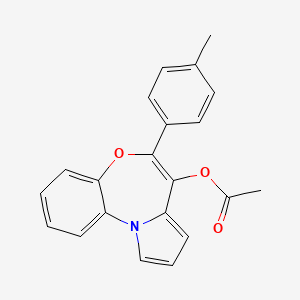
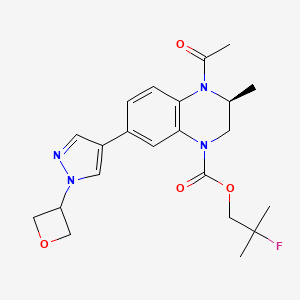
![2-[[4-[[3-[3-[[4-[[(2-Carboxy-1-hydroxypropan-2-yl)amino]methyl]-2-chloro-5-[(5-cyanopyridin-3-yl)methoxy]phenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid](/img/structure/B10833170.png)
![7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B10833175.png)
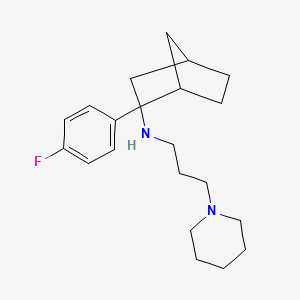
![Cyclobutyl 4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate](/img/structure/B10833192.png)
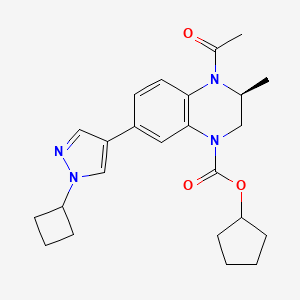
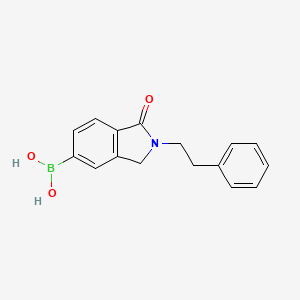
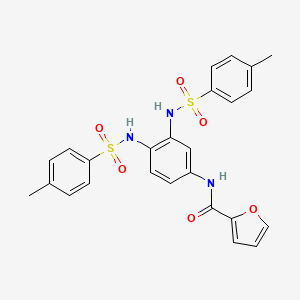
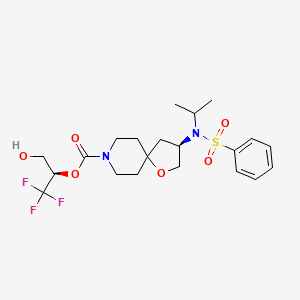
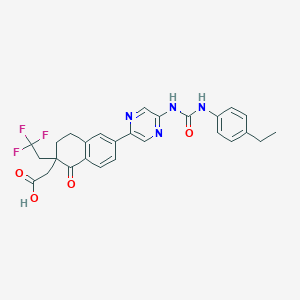
![1-benzyl-N-[(4R)-4-methyl-1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl]pyrazole-4-carboxamide](/img/structure/B10833226.png)
